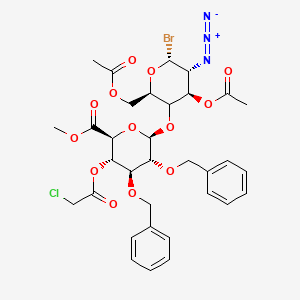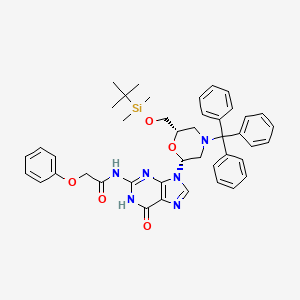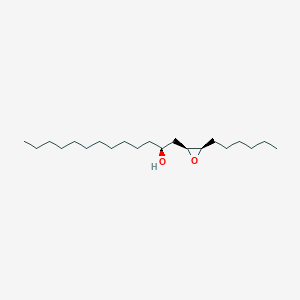
2-Pentadecyn-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentadecyn-4-one is an organic compound with the molecular formula C15H26O It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Pentadecyn-4-one can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromododecane with 2-pentyn-1-ol. This reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pentadecyn-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the reducing agent used. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the triple bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Pentadecyn-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 2-Pentadecyn-4-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse range of activities.
Comparaison Avec Des Composés Similaires
2-Pentadecyn-4-one can be compared with other similar compounds, such as:
1-Pentadecyn-4-one: Similar in structure but differs in the position of the triple bond.
2-Pentadecyn-1-ol: An alcohol derivative with similar chemical properties but different reactivity due to the presence of the hydroxyl group.
2-Pentadecyn-4-ol: Another alcohol derivative with the hydroxyl group at a different position.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H26O |
|---|---|
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
pentadec-2-yn-4-one |
InChI |
InChI=1S/C15H26O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h3,5-12,14H2,1-2H3 |
Clé InChI |
GNEVACAOHNEFGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)


![(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)

![2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11827080.png)
![methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11827094.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)



![(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B11827110.png)
![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)

